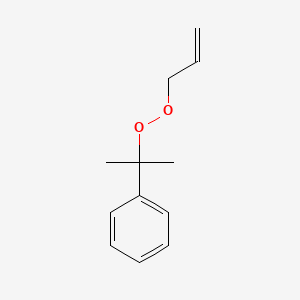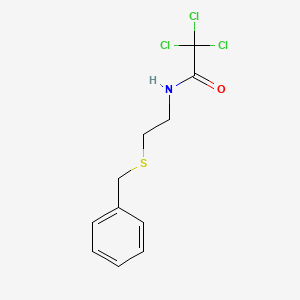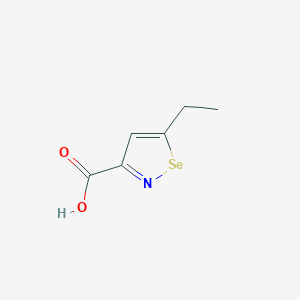
5-Ethyl-1,2-selenazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1,2-selenazole-3-carboxylic acid is a heterocyclic compound containing selenium. It is part of the selenazole family, which is known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in the structure imparts distinct characteristics to the compound, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-selenazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction, where a selenylating agent reacts with an appropriate nitrile or carboxylate precursor . The reaction conditions often include the use of a base and a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1,2-selenazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol or selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
5-Ethyl-1,2-selenazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying selenium’s role in biological systems.
Industry: It can be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Mecanismo De Acción
The mechanism by which 5-Ethyl-1,2-selenazole-3-carboxylic acid exerts its effects is related to the chemical reactivity of the selenium atom. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may interact with molecular targets such as enzymes, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Selenadiazole: Another selenium-containing heterocycle with different reactivity and applications.
Selenazole: The parent compound of the selenazole family, with a simpler structure.
Selenophene: A selenium analog of thiophene, with distinct electronic properties.
Uniqueness
5-Ethyl-1,2-selenazole-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid functional group, which influence its chemical reactivity and potential applications. The combination of these functional groups with the selenazole ring makes it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7NO2Se |
|---|---|
Peso molecular |
204.10 g/mol |
Nombre IUPAC |
5-ethyl-1,2-selenazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2Se/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9) |
Clave InChI |
RFVFHTLAZBXOKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=N[Se]1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


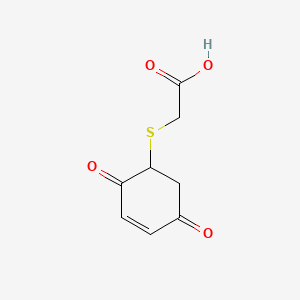
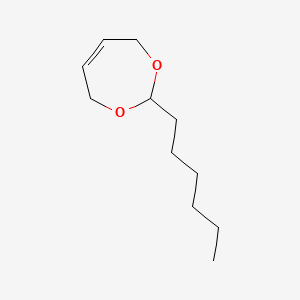
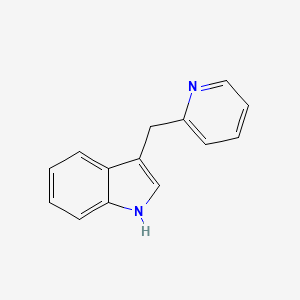
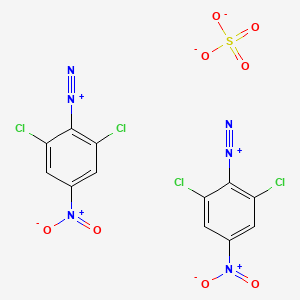
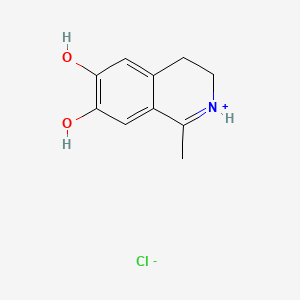


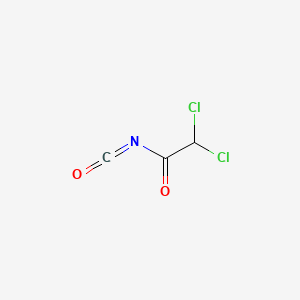
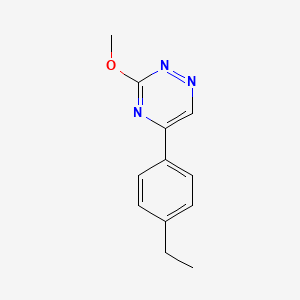
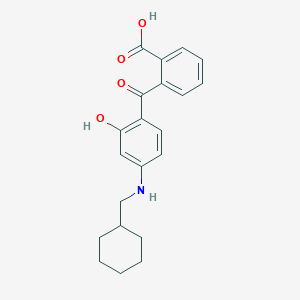

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
